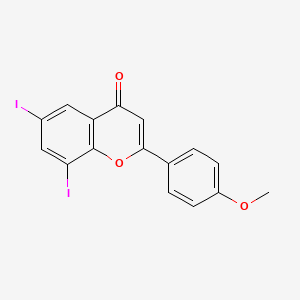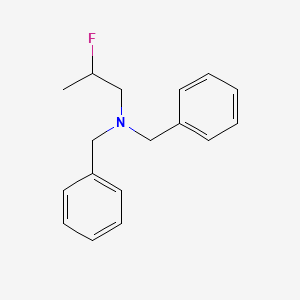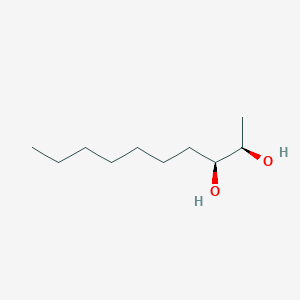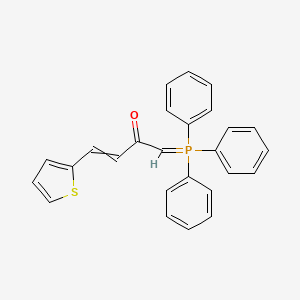![molecular formula C12H16N2O5 B14198900 {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid CAS No. 919772-18-2](/img/structure/B14198900.png)
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is an organic compound with a complex structure that includes an aminoethyl group, a carbamoyl group, a methoxyphenoxy group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxyphenoxyacetic acid.
Reduction: Formation of 4-[(2-aminoethyl)amino]-3-methoxyphenoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[(2-Aminoethyl)carbamoyl]oxy}methylphenylboronic acid
- 4-[(2-Aminoethyl)carbamoyl]phenylacetic acid
- 4-[(2-Aminoethyl)carbamoyl]phenoxyacetic acid
Uniqueness
{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can enhance its solubility and stability, while the carbamoyl group can facilitate interactions with biological targets.
Eigenschaften
CAS-Nummer |
919772-18-2 |
|---|---|
Molekularformel |
C12H16N2O5 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
2-[4-(2-aminoethylcarbamoyl)-3-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C12H16N2O5/c1-18-10-6-8(19-7-11(15)16)2-3-9(10)12(17)14-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
BCIOJKZUJHYATJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


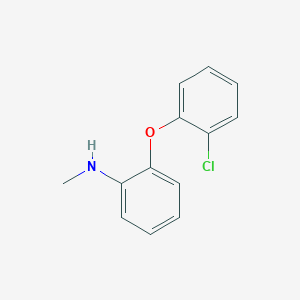
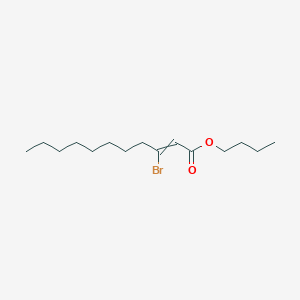
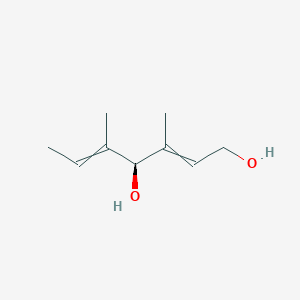
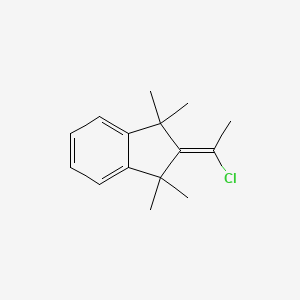
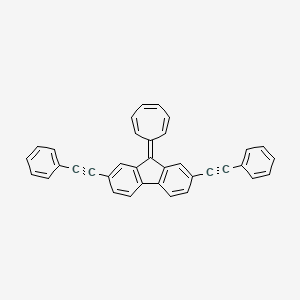
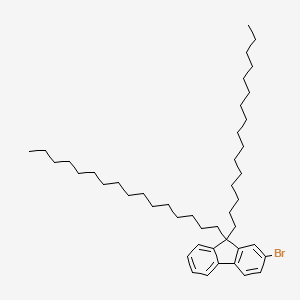


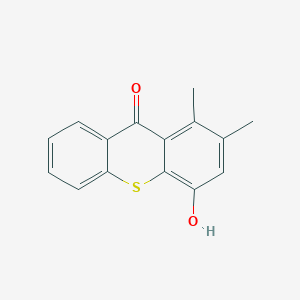
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
